molecular formula C13H8Cl3NO3S B14189042 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride CAS No. 922187-14-2

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride

Katalognummer: B14189042
CAS-Nummer: 922187-14-2
Molekulargewicht: 364.6 g/mol
InChI-Schlüssel: NAQMCEVZKZJYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride is a complex organic compound that features a benzoxazole ring substituted with a sulfonyl chloride group and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of an appropriate precursor to form the benzoxazole ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like amines, and catalysts like palladium for coupling reactions. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or inhibitor in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
  • 2-(2,6-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
  • 2-(3,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride

Uniqueness

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to differences in biological activity and chemical properties compared to its isomers.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in multiple fields.

Eigenschaften

CAS-Nummer

922187-14-2

Molekularformel

C13H8Cl3NO3S

Molekulargewicht

364.6 g/mol

IUPAC-Name

2-(2,5-dichlorophenyl)-3H-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C13H8Cl3NO3S/c14-8-5-6-10(15)9(7-8)13(21(16,18)19)17-11-3-1-2-4-12(11)20-13/h1-7,17H

InChI-Schlüssel

NAQMCEVZKZJYOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(O2)(C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.